3-bromo-N-isopropylbenzamide
Overview
Description
3-bromo-N-isopropylbenzamide is a chemical compound involved in various synthetic and analytical chemical reactions. It serves as an intermediate in organic synthesis, offering pathways to explore new chemical entities with potential biological activities.
Synthesis Analysis
The synthesis of compounds related to 3-bromo-N-isopropylbenzamide often involves bromination reactions and the manipulation of benzamide structures. For example, a method developed for the synthesis of biologically important isoindolinones from 2-alkylbenzamide substrates utilizes iodine and di-tert-butyl peroxide, demonstrating the versatility of benzamide derivatives in synthesis reactions (Verma et al., 2015).
Molecular Structure Analysis
Crystal structure analysis reveals insights into the spatial arrangement and bonding interactions within benzamide derivatives. The study on N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide showed it crystallizes in two polymorphs, providing data on molecular conformations and hydrogen bonding patterns, which are crucial for understanding compound properties and reactivity (Yasuoka et al., 1969).
Chemical Reactions and Properties
Chemical reactions involving bromobenzamide derivatives can lead to various heterocyclic compounds. A TBAB-catalyzed oxidative cyclization of 2-alkynylbenzamide, for example, allows the synthesis of isocoumarin-1-imines, showing the compound's role in creating complex molecular architectures (Wang et al., 2019).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as melting points, solubility, and crystalline forms, are influenced by their molecular structures. Studies on crystalline polymorphs provide valuable information for predicting compound stability and behavior in different environments (Yasuoka et al., 1969).
Chemical Properties Analysis
Understanding the chemical properties of 3-bromo-N-isopropylbenzamide derivatives involves exploring their reactivity, such as their ability to participate in coupling reactions, cyclization processes, and the formation of new chemical bonds. The synthesis and molecular docking of benzamide isomers reveal the significance of halogen bonding and its role in molecular interactions, highlighting the diverse chemical behaviors of these compounds (Moreno-Fuquen et al., 2022).
Scientific Research Applications
Synthesis and Functionalization
Synthesis of Quinoline Derivatives : A study by Yang et al. (2019) outlines a synthetic route for 3-bromo-1,2-dihydroquinoline derivatives. These derivatives are created via a TBAB/Oxone-mediated radical cyclization process and are useful for further functionalization (Yang et al., 2019).
Oxidative C(sp3)-N Coupling : Verma et al. (2015) describe a method for preparing isoindolinones, including indoprofen and DWP205190 drugs, from 2-alkylbenzamide substrates. This process involves oxidative coupling of C(sp3)-H and N-H bonds, highlighting a potential route for synthesizing complex organic compounds (Verma et al., 2015).
Photosynthesis Inhibition
- Inhibition of Photosynthetic Electron Transport : Kráľová et al. (2013) studied 5-bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides and their ability to inhibit photosynthetic electron transport (PET). The efficiency of this inhibition varied with the lipophilicity and electronic properties of the compounds, suggesting potential applications in understanding and manipulating photosynthesis (Kráľová et al., 2013).
Electroluminescence and Mechanochromism
- Mechanochromism and OLEDs : Jadhav et al. (2017) explored the aggregation-induced emission (AIE), mechanochromic, and electroluminescence behavior of phenanthroimidazoles substituted with bromo compounds. They found that these compounds exhibited strong AIE and reversible mechanochromism, making them suitable for applications like mechano-sensors and organic light-emitting diodes (OLEDs) (Jadhav et al., 2017).
Biochemical and Medicinal Applications
Antitumor Agent 3-Bromopyruvate : Azevedo-Silva et al. (2016) discuss the anticancer properties of 3-bromopyruvate (3BP), a compound that causes rapid toxicity to cancer cells without affecting normal tissues. Its efficacy against multiple cancer types highlights its potential in clinical applications (Azevedo-Silva et al., 2016).
Antidiabetic Effect : A study by Jung et al. (2017) on a compound (SN158) related to 3-bromo-N-isopropylbenzamide demonstrated its potential as an antidiabetic agent. This compound activated peroxisome proliferator-activated receptors and significantly lowered plasma levels of glucose and lipids in mice models (Jung et al., 2017).
Energy and Materials Science
- Biofuels from Microorganism Metabolism : Mack et al. (2014) investigated the anti-knock properties of biofuels produced from microorganism metabolism. Their study demonstrated the potential of these biofuels as additives for fuel in spark ignition engines (Mack et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3-bromo-N-propan-2-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7(2)12-10(13)8-4-3-5-9(11)6-8/h3-7H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRETYNHHZZBJMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349962 | |
Record name | 3-bromo-N-isopropylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-isopropylbenzamide | |
CAS RN |
35306-75-3 | |
Record name | 3-bromo-N-isopropylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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